2-Ethoxyethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
2-Ethoxyethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic heteroaromatic compound characterized by a hexahydroquinoline core substituted with fluorophenyl, phenyl, methyl, and 2-ethoxyethyl ester groups. The 4-fluorophenyl group introduces electronegativity, which may influence electronic interactions in biological systems or material applications . Structural studies of analogous compounds (e.g., methyl 4-(4-methoxyphenyl) derivatives) reveal hydrogen-bonding networks (N–H···O) that stabilize crystal packing, suggesting similar intermolecular interactions in this compound .
Properties
IUPAC Name |
2-ethoxyethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FNO4/c1-3-32-13-14-33-27(31)24-17(2)29-22-15-20(18-7-5-4-6-8-18)16-23(30)26(22)25(24)19-9-11-21(28)12-10-19/h4-12,20,25,29H,3,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXZUZIXFBQATC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)F)C(=O)CC(C2)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Condensation Reaction: Starting with the condensation of an appropriate aldehyde with an amine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with a suitable diketone to form the hexahydroquinoline core.
Esterification: The carboxylate group is introduced through esterification with 2-ethoxyethanol under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to favor desired reaction pathways.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Ethoxyethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
Pathways: Interference with key biological pathways to exert its effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural analogs.
Key Observations:
- Cyclohexyl esters (e.g., ) may further enhance hydrophobicity but reduce solubility.
- Aromatic Substituents : Fluorine at the 4-position (target compound) introduces electron-withdrawing effects, contrasting with methoxy (electron-donating, ) or hydroxyl (polar, ) groups. This could alter binding affinities in biological targets (e.g., calcium channels) .
- Steric Effects: Trimethyl substitution (e.g., ) may restrict conformational flexibility compared to monosubstituted derivatives.
Crystallographic and Hydrogen-Bonding Patterns
Crystallographic data for methyl 4-(4-methoxyphenyl) analogs reveal monoclinic packing (space group P2₁/c) with N–H···O hydrogen bonds stabilizing the lattice . Similar patterns are expected in the target compound, though the 2-ethoxyethyl group may introduce additional C–H···O interactions or alter torsion angles. Puckering parameters for hexahydroquinoline rings (e.g., Cremer-Pople coordinates ) remain unexplored but could provide insights into conformational stability.
Biological Activity
Overview
2-Ethoxyethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound belonging to the class of hexahydroquinoline derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The unique structure of this compound enhances its potential interactions with various biological targets.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Quinoline Core : Known for its ability to interact with DNA and enzymes.
- Fluorophenyl Group : Enhances binding affinity and stability.
- Ester Functional Group : Influences solubility and bioavailability.
Molecular Formula : C25H26FNO4
Molecular Weight : 423.48 g/mol
IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- DNA Interaction : The quinoline core may intercalate into DNA strands, potentially inhibiting replication and transcription.
- Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in inflammatory pathways and cancer progression.
- Receptor Modulation : The fluorophenyl group may enhance selectivity towards certain receptors or enzymes.
Anticancer Activity
Recent studies have indicated that hexahydroquinoline derivatives exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds similar to 2-Ethoxyethyl 4-(4-fluorophenyl)-2-methyl-5-oxo have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves apoptosis induction and cell cycle arrest at the G1 phase .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated through various assays:
- Nitric Oxide Production Inhibition : Similar quinoline derivatives have demonstrated the ability to inhibit nitric oxide production in LPS-stimulated RAW 264.7 macrophages .
- COX Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Antimicrobial Activity
Preliminary evaluations suggest that derivatives of this compound possess antimicrobial properties against a range of pathogens:
- Bacterial Strains : Studies have shown moderate to good activity against Gram-positive and Gram-negative bacteria .
Case Study 1: Anticancer Efficacy
A study conducted by Mantoani et al. (2016) evaluated various quinoline derivatives for their anticancer activity. The findings indicated that compounds with structural similarities to 2-Ethoxyethyl 4-(4-fluorophenyl)-2-methyl showed significant cytotoxicity against MCF-7 cells with IC50 values in the micromolar range .
Case Study 2: Anti-inflammatory Mechanisms
Research published in Science.gov highlighted the anti-inflammatory effects of quinoline derivatives through COX inhibition and modulation of iNOS expression. These findings suggest that similar compounds could be developed as therapeutic agents for inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Ethoxyethyl 4-(4-chlorophenyl)-2-methyl | Chlorophenyl instead of fluorophenyl | Moderate anticancer activity |
| 2-Ethoxyethyl 4-(4-bromophenyl)-2-methyl | Bromophenyl group | Lower binding affinity than fluorinated counterparts |
The presence of the fluorophenyl group in the target compound provides enhanced electronic properties compared to its chloro and bromo analogs, potentially leading to improved biological activity and stability.
Q & A
Q. What are the optimal synthetic routes for preparing 2-ethoxyethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-hexahydroquinoline-3-carboxylate, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of a Schiff base via condensation of a substituted aldehyde (e.g., 4-fluorobenzaldehyde) with an amine, followed by cyclization with a cyclohexanone derivative. Key steps include:
- Condensation : Use of acid catalysts (e.g., acetic acid) at 80–100°C for imine formation.
- Cyclization : Employing microwave-assisted synthesis or reflux conditions in polar aprotic solvents (e.g., DMF) to form the hexahydroquinoline core.
- Esterification : Introduction of the 2-ethoxyethyl group via nucleophilic acyl substitution.
Optimization requires monitoring by TLC/HPLC and adjusting reaction time, temperature, and catalyst loading. Yield improvements (e.g., >60%) are achievable via gradient purification (silica gel chromatography) .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substituent positions, with characteristic signals for the fluorophenyl group (δ 7.2–7.4 ppm) and ester carbonyl (δ 165–170 ppm).
- X-ray Crystallography : Resolves spatial conformation, particularly the chair/boat configuration of the hexahydroquinoline ring and steric effects from the 2-ethoxyethyl group.
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ketone and ester).
Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular integrity .
Q. How can preliminary biological activity screening be designed to assess this compound’s pharmacological potential?
- Methodological Answer :
- In vitro assays : Test for cytotoxicity (MTT assay on cancer cell lines), enzyme inhibition (e.g., kinase or protease targets), and receptor binding (fluorescence polarization).
- Antioxidant activity : Use DPPH radical scavenging or FRAP assays.
- Anti-inflammatory potential : Measure COX-2 inhibition via ELISA.
Structure-activity comparisons with analogs (e.g., ethyl or methyl ester derivatives) help identify critical functional groups. Dose-response curves (IC₅₀ values) and statistical validation (triplicate experiments, p < 0.05) are essential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve conflicting data on this compound’s bioactivity across different assays?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenyl with 4-chlorophenyl or methoxyphenyl) to isolate electronic or steric effects.
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like DNA topoisomerase or β-amyloid.
- Data Normalization : Use Z-score standardization to compare activity across assays, controlling for variables like solvent polarity or cell line variability.
Contradictions may arise from assay-specific interference (e.g., fluorescence quenching) or off-target effects, necessitating orthogonal validation (e.g., SPR binding vs. cellular activity) .
Q. What strategies are effective in resolving discrepancies between computational predictions and experimental spectral data (e.g., NMR chemical shifts)?
- Methodological Answer :
- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level and calculate NMR shifts (GIAO method). Compare with experimental data to identify conformational mismatches.
- Dynamic Effects : Account for solvent interactions (CPCM model) and tautomerism using molecular dynamics simulations (AMBER).
- 2D NMR : Utilize HSQC and HMBC to resolve ambiguous assignments, particularly for overlapping signals in the hexahydroquinoline region .
Q. How can pharmacokinetic properties (e.g., metabolic stability, blood-brain barrier permeability) be systematically evaluated?
- Methodological Answer :
- In vitro ADME : Use Caco-2 cell monolayers for permeability studies and liver microsomes (human/rat) for metabolic stability (half-life calculation via LC-MS/MS).
- PAMPA-BBB : Predict blood-brain barrier penetration using artificial membrane assays.
- Protein Binding : Measure affinity to serum albumin via equilibrium dialysis.
Data should be contextualized with Lipinski’s Rule of Five and QSAR models to prioritize lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
